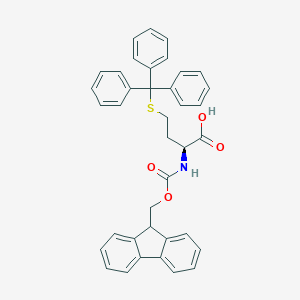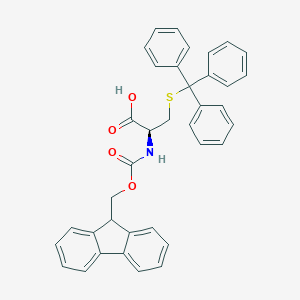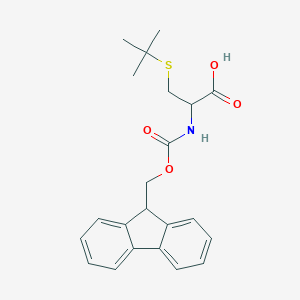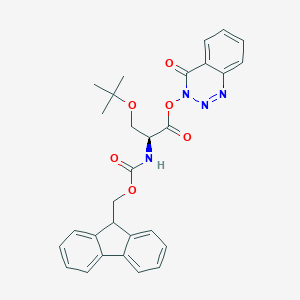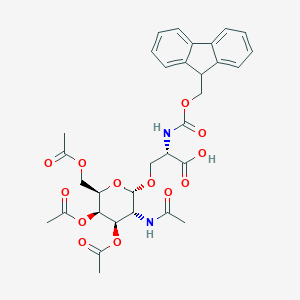
Fmoc-alpha-methyl-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-alpha-methyl-D-phenylalanine is a useful Fmoc protected phenylalanine derivative for proteomics research . It has a molecular weight of 401.45 and its IUPAC name is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid .
Molecular Structure Analysis
The InChI code for Fmoc-alpha-methyl-D-phenylalanine is 1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 .Physical And Chemical Properties Analysis
Fmoc-alpha-methyl-D-phenylalanine is a solid at room temperature . Its optical rotation is [a]D20 = -55 ± 3 º (C=1 in DMF) .Applications De Recherche Scientifique
Fmoc-alpha-methyl-D-phenylalanine: A Comprehensive Analysis of Scientific Research Applications
Proteomics Research: Fmoc-alpha-methyl-D-phenylalanine is a valuable fmoc protected phenylalanine derivative utilized in proteomics research. This field involves the large-scale study of proteins, particularly their structures and functions. The compound’s protective group plays a crucial role in peptide synthesis, which is fundamental in examining protein interactions and expressions within proteomics .
Ocular Drug Delivery: This compound has been used in the development of bioinspired self-assembly supramolecular hydrogels aimed at ocular drug delivery systems. These hydrogels can provide a controlled release of medication directly to the eye, potentially improving treatment for various ocular diseases .
Tissue Engineering: Fmoc-diphenylalanine, a related compound, has shown potential in tissue engineering applications. Its ability to form hybrid materials could be beneficial in creating scaffolds that support tissue regeneration and repair .
Drug Delivery Systems: The self-assembly properties of Fmoc-protected phenylalanine derivatives make them suitable for constructing hydrogels that can be used as drug delivery systems. These systems can encapsulate drugs and release them at targeted sites within the body .
Catalysis: The structural features of Fmoc-diphenylalanine-based materials can be tailored for catalytic applications. This could involve using these materials as catalysts in chemical reactions, potentially enhancing reaction rates or selectivity .
Supramolecular Nanostructures: Modifications like methyl groups introduced onto the α carbons of Fmoc-dipeptides can significantly influence the morphology of supramolecular nanostructures. This has implications for designing materials with specific properties at the nanoscale .
Safety and Hazards
Mécanisme D'action
Target of Action
Fmoc-alpha-methyl-D-phenylalanine is primarily involved in the formation of hydrogels, which are networks of polymer chains that are water-insoluble . The compound’s primary targets are the components of these hydrogels, and it plays a crucial role in their formation .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This involves the compound solubilizing above a critical concentration under physical and thermal stimuli to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in self-assembly of Fmoc-alpha-methyl-D-phenylalanine to gel formation is described . The collective action of different non-covalent interactions plays a role in making the hydrogel .
Biochemical Pathways
The biochemical pathways affected by Fmoc-alpha-methyl-D-phenylalanine are primarily related to the formation of hydrogels . The compound’s self-assembly leads to the formation of supramolecular nanostructures, which then form three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by alpha-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Result of Action
The primary result of Fmoc-alpha-methyl-D-phenylalanine’s action is the formation of hydrogels . These hydrogels are important in biomedical applications . The compound’s self-assembly process leads to the formation of these hydrogels, which are formed due to the collective action of different non-covalent interactions .
Action Environment
The action of Fmoc-alpha-methyl-D-phenylalanine is influenced by several environmental factors. For instance, the pH and the presence of buffer ions play a key role in the self-assembly of the compound to gel formation . Additionally, physical and thermal stimuli are used for solubilizing the compound above the critical concentration to induce gel formation .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBKBAAOPOXFSK-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-alpha-methyl-D-phenylalanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



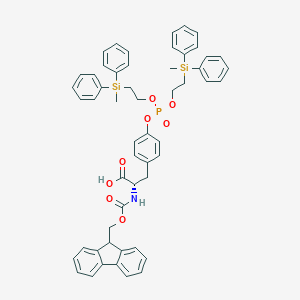
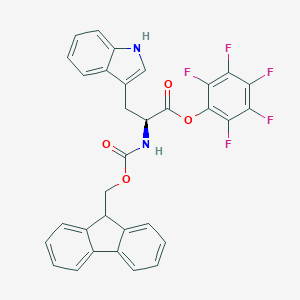


![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)
